N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, a complex organic compound, has been explored in various synthesis and characterization studies. For instance, Hassan, Hafez, and Osman (2014) synthesized and characterized similar pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, providing insights into their structural properties based on elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
Significant research has been conducted on the cytotoxic activity of related compounds. Hassan et al. (2015) investigated the cytotoxicity of pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines, revealing potential applications in cancer therapy (Hassan, Hafez, Osman, & Ali, 2015). This aligns with the study by Kim et al. (2011), which synthesized phenylpyrazolodiazepin-7-ones as analogs of aminopyrazole amide scaffold and evaluated their antiproliferative effects on cancer cells (Kim, Kim, Lee, Yu, & Hah, 2011).
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for their antimicrobial properties. A study by Amr et al. (2016) synthesized and analyzed a related compound for its antimicrobial activity against gram-positive and gram-negative bacteria (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).
Structural Analysis
Structural analysis of related compounds has been a key focus in several studies. Quiroga et al. (1999) conducted NMR solution studies and X-ray diffraction studies on pyrazolo[3,4-b]pyridines, which are structurally similar to the compound , providing valuable information about their tautomeric structures (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Applications in Mycobacterium tuberculosis Research
Research has also extended to the application of similar compounds in targeting specific bacterial enzymes. Samala et al. (2013) synthesized pyrazolo[4,3-c]pyridine derivatives and evaluated their efficacy as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, indicating potential in tuberculosis treatment (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Mechanism of Action
Target of Action
The compound, also known as N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes in cellular models of AD. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects the biochemical pathways related to the pathophysiology of AD. It influences the APP pathway, leading to a reduction in Aβ formation . It also modulates the GSK3β pathway, resulting in decreased levels of phosphorylated tau .
Result of Action
The compound’s action results in beneficial effects in preclinical AD-like models by influencing in vivo neurogenesis, oxidative, and inflammatory pathways . It prevents Aβ formation and reduces tau phosphorylation, which are key features of AD pathophysiology .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-13-27-15-20(23(29)25-14-17-9-11-19(31-2)12-10-17)22-21(16-27)24(30)28(26-22)18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECDCPMXNCMWPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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